molecular formula C10H22N2O3 B1345606 1,4,10-Trioxa-7,13-diazacyclopentadecane CAS No. 31249-95-3

1,4,10-Trioxa-7,13-diazacyclopentadecane

Cat. No.: B1345606
CAS No.: 31249-95-3
M. Wt: 218.29 g/mol
InChI Key: STHIZMRUXPMSCW-UHFFFAOYSA-N
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Description

1,4,10-Trioxa-7,13-diazacyclopentadecane is a chemical compound with the molecular formula C10H22N2O3. It is also known by its IUPAC name, this compound. This compound is a macrocyclic ligand, which means it can form stable complexes with metal ions. It is commonly used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

1,4,10-Trioxa-7,13-diazacyclopentadecane plays a crucial role in biochemical reactions by acting as a chelating agent. It forms stable complexes with metal ions such as copper (II), which can influence various enzymatic activities. For instance, the compound can interact with enzymes that require metal cofactors for their catalytic activity. The nature of these interactions often involves the coordination of the metal ion by the nitrogen and oxygen atoms in the macrocyclic ring, thereby stabilizing the metal ion and enhancing the enzyme’s function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to chelate metal ions can impact the availability of these ions for cellular processes, thereby affecting the activity of metal-dependent enzymes and proteins. This can lead to changes in cellular metabolism and gene expression patterns .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind metal ions through its nitrogen and oxygen atoms. This binding can inhibit or activate enzymes by altering the metal ion’s availability or by stabilizing the enzyme-metal complex. Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, the compound has been observed to maintain its chelating activity over extended periods, while in in vivo studies, its effects may be influenced by metabolic processes and degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may enhance the activity of metal-dependent enzymes by stabilizing metal ions. At high doses, it can exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in cellular processes and potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that require metal ions as cofactors. The compound can interact with enzymes such as metalloproteases and metal-dependent oxidoreductases, influencing their activity and the overall metabolic flux. These interactions can affect the levels of various metabolites and the efficiency of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to chelate metal ions can influence its localization and accumulation in specific cellular compartments. This distribution can affect the compound’s activity and its impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, particularly in metal-dependent cellular processes .

Preparation Methods

1,4,10-Trioxa-7,13-diazacyclopentadecane can be synthesized through several synthetic routes. One common method involves the reaction of diethanolamine with formaldehyde and ethylene glycol under acidic conditions. The reaction typically proceeds through a series of condensation and cyclization steps to form the desired macrocyclic structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,4,10-Trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:

Properties

IUPAC Name

1,4,10-trioxa-7,13-diazacyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-5-13-6-2-12-4-8-15-10-9-14-7-3-11-1/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHIZMRUXPMSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185173
Record name 1,4,10-Trioxa-7,13-diazacyclopentadecane
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31249-95-3
Record name 1,4,10-Trioxa-7,13-diazacyclopentadecane
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Record name 1,4,10-Trioxa-7,13-diazacyclopentadecane
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Record name 1,4,10-trioxa-7,13-diazacyclopentadecane
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Synthesis routes and methods

Procedure details

A solution of 15.7 g. of the diamide obtained in Example 40 in 300 ml. hot anhydrous tetrahydrofuran is slowly added to a mixture of 50 ml. anhydrous tetrahydrofuran and 15 g. LiAlH4 while stirring over a period of 1.5 hours. After the addition is completed, the mixture is stirred under reflux and under a nitrogen atmosphere for twenty hours. After cooling to room temperature the excess reagent is destroyed by adding a mixture (45 ml.) of water and THF (1:2), followed by 15 ml. NaOH 15% and 45 ml. of water. The mixture is filtered and the filtrate is evaporated to dryness. The residue is dissolved in benzene and the solution is passed through a column of Al2O3 with benzene as eluant. The solution is evaporated to dryness and a semicrystalline product is obtained (mixture of crystals and an oil) which proves to be the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,4,10-Trioxa-7,13-diazacyclopentadecane and its derivatives primarily act as metal ion chelators. [1-4, 7, 8, 11, 15, 16, 19-21] The interaction involves the coordination of metal ions by the nitrogen and oxygen atoms within the macrocyclic structure. [, , ] Downstream effects vary depending on the specific metal ion and the overall structure of the derivative. For example, binding of cadmium (II) to 7-anthracenylmethyl-13-(2,2-dimethyl-2-hydroxyethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane leads to selective fluorescence enhancement at basic pH. [] Other derivatives, like the one incorporating ferrocene, exhibit electrochemical responses upon binding specific metal ions. []

ANone:

  • Spectroscopic data: Spectroscopic characterization of the compound and its derivatives can be found in various research papers. For instance, NMR data (both homonuclear and heteronuclear) is reported for 1,1'-(this compound-7,13-diyldicarbonyl)ferrocene hydrate. []

A: Yes, computational methods like DFT (Density Functional Theory) have been employed to investigate the properties and behavior of this compound and its derivatives. [, ] For instance, DFT calculations have been used to study the stability trends of metal complexes with a derivative containing diacetic acid arms, explaining the unusual stability order observed experimentally. [] Additionally, DFT calculations have been applied to explore the mechanism of peptide hydrolysis by zirconium (IV) complexes containing the compound as a ligand. []

ANone: Modifications to the basic structure of this compound significantly impact its activity, potency, and selectivity. [1-4, 7, 8, 11-13, 16, 19-21]

  • Ring Size: Increasing the ring size, such as in 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, can alter metal ion selectivity. [, , ]
  • Pendant Arms: Introducing functionalized pendant arms, like those with phosphonate or carboxylate groups, significantly influences metal ion binding affinity and selectivity. [, , , , , ]
  • Fluorescent Groups: Incorporating fluorescent groups, such as anthracene, can generate fluorescence-based sensors for specific metal ions. [, ]

A: While specific historical milestones are not explicitly mentioned in the provided excerpts, the research highlights the compound's evolution from a simple macrocycle to a versatile building block for various applications. Early studies focused on its metal-binding properties and the development of selective ligands for different metal ions. [, , , ] Subsequent research explored incorporating the compound into more complex structures, leading to applications in electrochemical sensing, [, , , ] fluorescence-based detection, [, ] and potential catalytic systems. []

ANone: Research on this compound and its derivatives heavily relies on cross-disciplinary collaborations. [1-4, 7-13, 15-21] Key areas of synergy include:

  • Coordination Chemistry: Investigating the metal-binding properties of the compound and its derivatives, leading to the design of selective ligands for various applications. [, , , , , , ]
  • Materials Science: Incorporating the compound into polymeric matrices and developing sensor devices for detecting specific metal ions. [, , , ]
  • Computational Chemistry: Employing computational methods like DFT to model the structure, stability, and reactivity of the compound and its derivatives, providing insights into their behavior and guiding further experimental work. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.